molecular formula C6H4Cl2N4S B12064297 5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12064297
M. Wt: 235.09 g/mol
InChI Key: GCPKMMBZBKFCPT-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, and a methylthio group at the 2 position of the triazolopyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-2-hydrazinylpyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted triazolopyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: More complex heterocyclic compounds.

Scientific Research Applications

5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its anti-tumor activity, the compound is believed to inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific derivative and the type of cancer cell line .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of chlorine atoms and a methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C6H4Cl2N4S

Molecular Weight

235.09 g/mol

IUPAC Name

5,7-dichloro-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4Cl2N4S/c1-13-6-10-5-9-3(7)2-4(8)12(5)11-6/h2H,1H3

InChI Key

GCPKMMBZBKFCPT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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